molecular formula C11H13N5O2S B10943892 5-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B10943892
M. Wt: 279.32 g/mol
InChI Key: QVNOASKSCZFVQN-WUXMJOGZSA-N
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Description

2,4-Dimethoxybenzaldehyde 1-(5-Thioxo-4,5-Dihydro-1H-1,2,4-Triazol-3-Yl)Hydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxybenzaldehyde 1-(5-Thioxo-4,5-Dihydro-1H-1,2,4-Triazol-3-Yl)Hydrazone typically involves the condensation of 2,4-dimethoxybenzaldehyde with 1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxybenzaldehyde 1-(5-Thioxo-4,5-Dihydro-1H-1,2,4-Triazol-3-Yl)Hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,4-Dimethoxybenzaldehyde 1-(5-Thioxo-4,5-Dihydro-1H-1,2,4-Triazol-3-Yl)Hydrazone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Due to its potential pharmacological activities, it is investigated for its role in drug development, particularly as an antimicrobial and anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxybenzaldehyde 1-(5-Thioxo-4,5-Dihydro-1H-1,2,4-Triazol-3-Yl)Hydrazone involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it may induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the hydrazone compound.

    1,2,4-Triazole Derivatives: These compounds share the triazole moiety and exhibit similar biological activities.

    Hydrazones: A broad class of compounds with diverse pharmacological properties.

Uniqueness

2,4-Dimethoxybenzaldehyde 1-(5-Thioxo-4,5-Dihydro-1H-1,2,4-Triazol-3-Yl)Hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13N5O2S

Molecular Weight

279.32 g/mol

IUPAC Name

5-[(2E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazinyl]-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C11H13N5O2S/c1-17-8-4-3-7(9(5-8)18-2)6-12-14-10-13-11(19)16-15-10/h3-6H,1-2H3,(H3,13,14,15,16,19)/b12-6+

InChI Key

QVNOASKSCZFVQN-WUXMJOGZSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC2=NC(=S)NN2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC2=NC(=S)NN2)OC

Origin of Product

United States

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